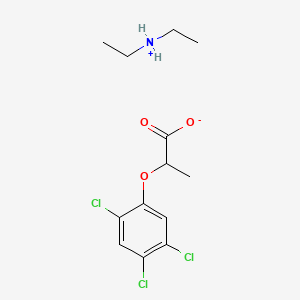

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethylammonium-2-(2,4,5-trichlorphenoxy)propionat ist eine organische Verbindung mit der Summenformel C13H18Cl3NO3. Es ist ein Derivat der 2,4,5-Trichlorphenoxyessigsäure, einem bekannten Herbizid.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diethylammonium-2-(2,4,5-trichlorphenoxy)propionat beinhaltet typischerweise die Reaktion von 2,4,5-Trichlorphenoxyessigsäure mit Diethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld folgt die Produktion von Diethylammonium-2-(2,4,5-trichlorphenoxy)propionat einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert, und der Prozess kann kontinuierliche Strömungsreaktoren und automatisierte Reinigungssysteme umfassen, um Konsistenz und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Diethylammonium-2-(2,4,5-trichlorphenoxy)propionat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in weniger chlorierte Derivate oder Amine umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Chloratome durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen oder anderen oxidierten Produkten.

Reduktion: Bildung von weniger chlorierten Derivaten oder Aminen.

Substitution: Bildung von substituierten Phenoxypropionaten.

Wissenschaftliche Forschungsanwendungen

Diethylammonium-2-(2,4,5-trichlorphenoxy)propionat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine Auswirkungen auf das Pflanzenwachstum und die Entwicklung, insbesondere im Kontext der Herbizidforschung.

Medizin: Untersucht auf mögliche therapeutische Anwendungen, einschließlich seiner Rolle als entzündungshemmendes Mittel.

Industrie: Wird in der Formulierung von Herbiziden und anderen landwirtschaftlichen Chemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Diethylammonium-2-(2,4,5-trichlorphenoxy)propionat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Pflanzen. Es imitiert die Wirkung natürlicher Pflanzenhormone, was zu unkontrolliertem Wachstum und schließlich zum Absterben der Pflanze führt. Die Verbindung beeinflusst die an Zellteilung und -streckung beteiligten Pfade und stört so die normalen Prozesse des Pflanzenwachstums.

Wirkmechanismus

The mechanism of action of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects pathways involved in cell division and elongation, disrupting normal plant growth processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Dichlorphenoxyessigsäure: Ein weiteres weit verbreitetes Herbizid mit ähnlichen strukturellen Merkmalen.

2,4,5-Trichlorphenoxyessigsäure: Die Stammverbindung, von der Diethylammonium-2-(2,4,5-trichlorphenoxy)propionat abgeleitet ist.

Mecoprop: Ein verwandtes Herbizid mit ähnlichen Anwendungen.

Einzigartigkeit

Diethylammonium-2-(2,4,5-trichlorphenoxy)propionat ist aufgrund seiner spezifischen Diethylammoniumsalzform einzigartig, die seine Löslichkeit, Stabilität und biologische Aktivität beeinflussen kann. Dies unterscheidet es von anderen ähnlichen Verbindungen und kann es in bestimmten Anwendungen effektiver machen.

Biologische Aktivität

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as Fenoprop or 2,4,5-TP, is a phenoxy herbicide and plant growth regulator. Its biological activity is primarily linked to its mechanism of action as an auxin mimic, which induces rapid and uncontrolled growth in plants. This article will explore the biological activity of this compound, including its pharmacokinetics, toxicity profiles, and potential therapeutic applications.

Fenoprop is structurally similar to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), with the acetic acid side chain replaced by a propionate group. This modification introduces a chiral center in the molecule, where only the (2R)-isomer exhibits significant biological activity. The compound mimics the plant growth hormone indoleacetic acid (IAA), leading to abnormal growth patterns when applied to target species .

Pharmacokinetics

The pharmacokinetic profile of Fenoprop indicates that it is absorbed through various routes including oral ingestion and dermal exposure. Studies have shown that after oral administration in animal models:

- Absorption : Rapid absorption occurs in the gastrointestinal tract, with significant plasma protein binding.

- Distribution : The compound distributes to various organs including the liver and kidneys via active transport mechanisms .

- Elimination : The elimination half-life varies significantly between species; for instance, humans exhibit a half-life of approximately 23.1 hours post-administration at doses around 5 mg/kg body weight .

Toxicity and Safety Profiles

The toxicity of Fenoprop has been extensively studied through various animal models. Key findings include:

- LD50 Values : The median lethal dose (LD50) for rats ranges from 500 to 750 mg/kg body weight. Dogs are notably more sensitive with an LD50 of approximately 100 mg/kg .

- Symptoms of Toxicity : Common symptoms following exposure include myotonia, reduced motor activity, ataxia, and weight loss. Pathological changes have been observed in vital organs such as the liver and kidneys .

- Dermal Absorption : Dermal exposure shows lower toxicity with LD50 values exceeding 5000 mg/kg body weight .

Case Studies and Research Findings

Various studies have been conducted to evaluate the biological effects of Fenoprop:

Potential Therapeutic Applications

While primarily used as a herbicide, research into Fenoprop's biological activity suggests potential applications beyond agriculture:

- Antimicrobial Properties : Some studies indicate that compounds similar to Fenoprop may possess antimicrobial properties due to their ability to disrupt cellular processes in microorganisms.

- Phytotoxicity : Its role as a plant growth regulator can be harnessed for controlling unwanted vegetation in agricultural settings without affecting desirable crops significantly.

Eigenschaften

CAS-Nummer |

94042-99-6 |

|---|---|

Molekularformel |

C13H18Cl3NO3 |

Molekulargewicht |

342.6 g/mol |

IUPAC-Name |

diethylazanium;2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H7Cl3O3.C4H11N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3-5-4-2/h2-4H,1H3,(H,13,14);5H,3-4H2,1-2H3 |

InChI-Schlüssel |

PEVCDHZCDOUELN-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH2+]CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.